(S,R,S)-AHPC-C7-amine (hydrochloride)
Beschreibung
(S,R,S)-AHPC-C7-amine hydrochloride is a chemically synthesized E3 ubiquitin ligase ligand-linker conjugate designed for proteolysis-targeting chimera (PROTAC) development. It combines the von Hippel-Lindau (VHL)-targeting ligand VH032 with a C7 alkyl chain linker terminated by an amine group, which facilitates conjugation to target-binding warheads . This compound enables the recruitment of the VHL E3 ligase complex to specific proteins of interest, promoting their ubiquitination and subsequent degradation via the proteasome. Its hydrochloride salt form enhances aqueous solubility, making it suitable for biological applications .
Eigenschaften
Molekularformel |
C30H46ClN5O4S |
|---|---|
Molekulargewicht |
608.2 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H45N5O4S.ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 |
InChI-Schlüssel |
RMNLYSBBFGSMFL-QVRKWNSCSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C7-amine (hydrochloride) involves multiple steps, starting from the appropriate chiral precursorsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C7-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(S,R,S)-AHPC-C7-amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
Wissenschaftliche Forschungsanwendungen
(S,R,S)-AHPC-C7-amine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Plays a role in studying protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in cancer treatment by selectively degrading oncogenic proteins.
Industry: Utilized in the development of new chemical entities and drug discovery.
Wirkmechanismus
The mechanism of action of (S,R,S)-AHPC-C7-amine (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is crucial in cellular responses to oxygen levels .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Linker Length : Longer alkyl chains (e.g., C7) may improve cell permeability and target engagement but reduce solubility compared to shorter chains (e.g., C3) .
- Salt Form: Dihydrochloride salts (e.g., (S,R,S)-AHPC-C3-NH2) offer higher solubility than mono-hydrochloride forms, critical for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
